molecular formula C12H17FN2 B12934275 1-Benzyl-5-fluoropiperidin-3-amine

1-Benzyl-5-fluoropiperidin-3-amine

Cat. No.: B12934275
M. Wt: 208.27 g/mol
InChI Key: GDKWWZUZIWWDTA-UHFFFAOYSA-N
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Description

1-Benzyl-5-fluoropiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a fluorine atom at the 5-position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-fluoropiperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-amine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the fluorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-fluoropiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-5-fluoropiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-5-fluoropiperidin-3-amine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-fluoropiperidin-3-amine
  • 1-Benzyl-3-fluoropiperidin-3-amine
  • 1-Benzyl-2-fluoropiperidin-3-amine

Uniqueness

1-Benzyl-5-fluoropiperidin-3-amine is unique due to the specific position of the fluorine atom on the piperidine ring. This positional isomerism can significantly influence the compound’s chemical properties, biological activities, and pharmacological profile. The presence of the benzyl group further enhances its lipophilicity and membrane permeability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-benzyl-5-fluoropiperidin-3-amine

InChI

InChI=1S/C12H17FN2/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2

InChI Key

GDKWWZUZIWWDTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1F)CC2=CC=CC=C2)N

Origin of Product

United States

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